N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S.ClH/c22-17-6-2-7-18-19(17)23-21(31-18)25(9-3-8-24-10-12-30-13-11-24)20(27)15-4-1-5-16(14-15)26(28)29;/h1-2,4-7,14H,3,8-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVVBZXETVEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a morpholinopropyl side chain, and a nitrobenzamide group, which contribute to its unique pharmacological properties.
- Molecular Formula: C22H25ClFN3O4S2
- Molecular Weight: 514.03 g/mol
- CAS Number: 1216740-53-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole core, introduction of functional groups, and final purification steps. The methods used often include nucleophilic substitutions and coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include various enzymes and receptors involved in cellular signaling pathways. The modulation of these targets can lead to significant biological responses, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for tumor growth or bacterial proliferation.
- Receptor Binding: It may interact with receptors that mediate cellular responses to hormones or neurotransmitters.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, such as:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo205 | 5.0 | Induction of apoptosis via p53 activation |
| MCF7 | 4.5 | Inhibition of cell cycle progression |
| A549 | 6.0 | Modulation of mitochondrial pathways |
Antimicrobial Properties
In addition to anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of several bacterial strains, indicating potential utility in treating infections.
Case Studies and Research Findings
-
Study on Anticancer Effects:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. -
Antimicrobial Activity Assessment:
Another research article investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited moderate antibacterial activity, suggesting further exploration for potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of N-substituted benzothiazole derivatives with variations in substituents on the benzothiazole ring, benzamide group, and side chains. Key structural analogs include:
Key Observations :
- This substitution may also influence π-π stacking interactions in protein binding .
- Benzamide Modifications : The 3-nitro group in the target compound contrasts with sulfonyl or tosyl groups in analogs (). Nitro groups are strong electron-withdrawing moieties, which could alter electronic distribution and hydrogen-bonding capacity, impacting target affinity or solubility.
- Morpholinopropyl Role: The morpholine ring in all analogs contributes to solubility and may serve as a hydrogen-bond acceptor, a common feature in kinase inhibitors .
Physicochemical and Pharmacological Properties
- Melting Points and Solubility : reports melting points for benzamide hydrochlorides (e.g., 3b: 215–217°C), suggesting that the target compound’s hydrochloride salt likely has a high melting point (>200°C). The nitro group may reduce aqueous solubility compared to sulfonyl analogs, which are more polar .
- Biological Activity : Although direct data are lacking, structurally related compounds in (e.g., pyridine- or thiophene-substituted benzamides) exhibit anti-LSD1 activity, implying that the target’s benzothiazole and nitro groups could modulate similar epigenetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
